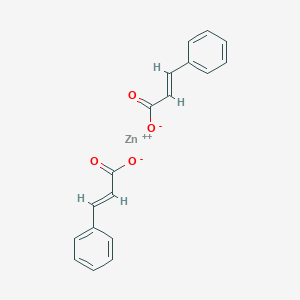

Zinc cinnamate

Description

Properties

CAS No. |

18957-59-0 |

|---|---|

Molecular Formula |

C18H14O4Zn |

Molecular Weight |

359.7 g/mol |

IUPAC Name |

zinc;(E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/2C9H8O2.Zn/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |

InChI Key |

LZQDMXSNTYKRAW-RWUXNGIBSA-L |

SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Zn+2] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |

Other CAS No. |

6798-77-2 18957-59-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Layered Double Hydroxide (LDH)-Based Cinnamates

LDHs are a class of materials used to host anions like cinnamate for UV-blocking applications. Zinc cinnamate is often compared to Zn/Al-LDH-cinnamic acid (Zn/Al-LDH-CA), where aluminum is incorporated into the LDH structure. Key differences include:

- UV-Blocking Efficiency : Zn/Al-LDH-CA demonstrates superior UV-blocking properties compared to Mg/Al-LDH due to its larger particle size and reduced band gap energy .

- Synthesis : Both ZCA and Zn/Al-LDH-CA are synthesized via co-precipitation, but Zn/Al-LDH-CA requires additional aluminum precursors .

- Stability : this compound retains ~90% of its cinnamate content after 24 hours in aqueous media, whereas Zn/Al-LDH-CA release behavior is less studied .

Table 1: Comparison of LDH-Based Cinnamates

Organic Cinnamate Esters

Organic cinnamate esters, such as methyl cinnamate and ethyl cinnamate, differ structurally and functionally from this compound:

- Chemical Structure : Methyl cinnamate (C₁₀H₁₀O₂) is a simple ester, whereas this compound is a metal-organic complex .

- Applications: Organic esters are used in fragrances and flavorings (e.g., methyl cinnamate in cosmetics) , while this compound is non-volatile and designed for UV protection.

- Biological Activity : Ethyl cinnamate exhibits nematicidal activity (24-hour LC₅₀: 0.114–0.195 mg/mL) against Bursaphelenchus xylophilus, highlighting its pesticidal utility .

Table 2: Organic vs. Inorganic Cinnamates

Coordination Polymers and Other Metal Complexes

This compound is structurally distinct from coordination polymers like Zn(II) trinuclear complexes derived from β-acetamidocinnamic acid. These polymers focus on material science applications (e.g., luminescence, sensing) rather than UV protection . Additionally, poly(vinyl cinnamate)/zinc oxide nanocomposites combine organic polymers with ZnO for enhanced dielectric properties, differing from ZCA’s intercalation-based UV absorption .

Naturally Occurring Cinnamates in Resins

Styrax resins contain benzyl cinnamate and cinnamyl cinnamate, which are aromatic esters used in pharmaceuticals and traditional medicine. These compounds lack UV-blocking functionality but share the cinnamate moiety’s stability and low volatility .

Key Research Findings

- UV Absorption : this compound’s broad-spectrum UV absorption outperforms organic esters like methyl cinnamate, which primarily serve as fragrances .

- Retention : ZCA releases <10% of cinnamate in water, making it more stable than Zn/Al-LDH-CA, whose release kinetics are less characterized .

- Toxicity : this compound’s cytotoxicity is minimal (cell viability >80% in MTT assays), whereas ethyl cinnamate’s nematicidal activity requires careful handling .

Preparation Methods

Direct Method Using Zinc Oxide and Cinnamic Acid

The most widely reported synthesis involves intercalating cinnamate anions (derived from cinnamic acid) into the interlayer galleries of ZLH. This method, described in multiple studies, employs zinc oxide (ZnO) as the precursor and cinnamic acid (CA) as the guest anion source.

Procedure :

-

Molar Ratio : ZnO and CA are typically combined in a 1:1 molar ratio.

-

Reaction Medium : The mixture is refluxed in deionized water or a water-ethanol solution at 70–80°C for 24–48 hours.

-

pH Adjustment : The pH is maintained at ~7.0 to facilitate deprotonation of CA into cinnamate (C9H7O2⁻) and its subsequent intercalation.

Mechanism :

The reaction proceeds via dissolution of ZnO in acidic media to form Zn²⁺ ions, which react with hydroxyl groups to create ZLH layers. Cinnamate anions then occupy the interlayer spaces through electrostatic interactions, forming a bilayer arrangement.

Key Characterization Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Basal Spacing (XRD) | 22.06–23.9 Å | |

| Cinnamate Loading | 40.4% w/w | |

| FTIR Peaks | 3379 cm⁻¹ (OH), 1643 cm⁻¹ (C=O), 873 cm⁻¹ (trans C=C) |

The expanded basal spacing (from ~9.8 Å in pure ZLH to ~23.9 Å in the intercalated compound) confirms successful intercalation. The bilayer arrangement of cinnamate is attributed to its hydrophobic phenyl groups facing outward.

Alternative Solvent-Assisted Synthesis

A modified approach uses N-methyl-2-pyrrolidinone (NMP) and acetic acid as co-solvents to enhance reaction efficiency.

Procedure :

-

Reagents : Zinc acetate (1.2 equiv) and aromatic aldehydes (1.0 equiv) are dissolved in NMP/acetic acid (2:3.5 v/v).

-

Reaction Conditions : The mixture is heated to 185–195°C under reflux for 8–12 hours.

-

Workup : The product is precipitated by adjusting the pH to 1–2 with HCl, yielding cinnamate derivatives.

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield Range | 58–85% | |

| Reaction Time | 8–12 hours | |

| Melting Points | 131–286°C (varies by substituent) |

This method highlights zinc acetate’s dual role as a Lewis acid catalyst and a structural component, enabling covalent O-Zn-O bonding under high temperatures.

Direct Synthesis from Zinc Salts and Cinnamic Acid

Precipitation Method

Zinc cinnamate can be synthesized via direct neutralization of cinnamic acid with zinc hydroxide or zinc carbonate.

Procedure :

-

Neutralization : Cinnamic acid is dissolved in ethanol and reacted with Zn(OH)₂ or ZnCO₃ at 60°C.

-

Filtration : The precipitate is filtered, washed with ethanol, and dried under vacuum.

Advantages :

Limitations :

Mechanistic Insights and Comparative Analysis

Role of Zinc Precursors

Thermal Stability and Morphology

Intercalated this compound exhibits superior thermal stability (decomposition above 300°C) compared to free cinnamic acid (decomposition at ~200°C). Scanning electron microscopy (SEM) reveals a plate-like morphology for ZLH-cinnamate composites, contrasting with the irregular aggregates of pure ZnO.

Challenges and Optimization Strategies

Common Pitfalls

Q & A

Q. What are the established methods for synthesizing zinc cinnamate, and how do reaction conditions influence yield?

this compound synthesis typically involves the reaction of cinnamic acid derivatives with zinc salts. For example, esterification or transesterification methods (e.g., using ethyl cinnamate as a precursor) can be adapted with zinc oxide or zinc chloride under controlled pH and temperature. The Wittig reaction, a common method for synthesizing cinnamate esters, may also be modified by introducing zinc ions during the purification phase . Reaction optimization requires monitoring parameters like solvent polarity, stoichiometric ratios, and catalytic activity. Yield can be assessed via gravimetric analysis or spectroscopic quantification (e.g., NMR or GC-MS) .

Q. How can researchers validate the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities (e.g., unreacted precursors or byproducts) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : For quantifying purity and detecting volatile organic contaminants .

- Elemental Analysis : To verify zinc content and stoichiometric consistency .

- Fourier-Transform Infrared Spectroscopy (FTIR) : For functional group identification (e.g., carboxylate-zinc coordination) .

Q. What are the standard protocols for assessing this compound’s stability under varying environmental conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : To evaluate thermal degradation profiles.

- Hydrolytic Stability Tests : Expose samples to controlled humidity and pH levels (e.g., phosphate buffers) and monitor decomposition via HPLC or UV-Vis spectroscopy .

- Photostability Assays : Use UV/visible light chambers to simulate long-term storage conditions .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what experimental models are suitable for studying its effects?

- In Vitro Models : Cell cultures (e.g., Chlorella vulgaris) can assess toxicity via chlorophyll fluorescence or flow cytometry .

- In Vivo Models : Rodent studies (e.g., mice) are used to evaluate biochemical impacts, such as glycine modulation, through metabolite profiling (LC-MS) and histopathological analysis .

- Enzyme Inhibition Assays : Test interactions with enzymes like cinnamate 4-hydroxylase (C4H) using recombinant proteins and kinetic analyses (e.g., Michaelis-Menten plots) .

Q. What molecular mechanisms underlie this compound’s role in phenylpropanoid biosynthesis?

this compound may influence phenylpropanoid pathways by modulating enzyme activity (e.g., C4H) or substrate availability. Researchers can:

Q. How can contradictory data on this compound’s bioactivity be resolved?

Contradictions often arise from methodological differences:

- Dose-Response Variability : Compare studies using standardized units (e.g., IC₅₀ vs. EC₅₀) and adjust for bioavailability differences .

- Model System Limitations : Cross-validate in vitro findings with in vivo data (e.g., rodent vs. microbial assays) .

- Statistical Normalization : Apply tools like InCites for benchmarking across studies with varying sample sizes or experimental designs .

Q. What strategies optimize this compound’s application in hybrid materials (e.g., catalysts or drug delivery systems)?

- Coordination Chemistry : Explore ligand-exchange reactions to enhance zinc’s binding specificity (e.g., using X-ray crystallography for structural insights) .

- Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to improve solubility and targeted delivery .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s environmental impact?

- Ecotoxicology Assays : Use algal growth inhibition tests (e.g., OECD 201) with Chlorella species, paired with zinc speciation analysis (e.g., ICP-MS) .

- Soil Microcosm Studies : Monitor biodegradation rates and zinc accumulation in terrestrial ecosystems .

Q. What computational tools are effective for predicting this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.